2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse pharmacological properties and have been widely studied for their potential applications in medicinal chemistry. This particular compound features a benzyloxy group and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(benzyloxy)benzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Reduction of the oxadiazole ring yields amine derivatives.
Substitution: Nitration yields nitro derivatives of the aromatic rings.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antiproliferative agent, particularly in cancer research. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for developing new anticancer drugs.
Biological Studies: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be applied in material science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been found to inhibit enzymes such as tyrosine kinases and BRAF V600E, which are involved in cell proliferation and survival pathways . The compound binds to the active sites of these enzymes, blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzimidazole Derivatives: These compounds also exhibit antiproliferative properties and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole stands out due to its specific substitution pattern, which enhances its ability to interact with multiple biological targets. This makes it a versatile compound for various research applications, particularly in developing new therapeutic agents.
Properties
CAS No. |
923029-41-8 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H18N2O3/c1-25-19-11-7-17(8-12-19)21-23-24-22(27-21)18-9-13-20(14-10-18)26-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
OCHYDCFSZXNPKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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